molecular formula C21H35N3O4 B15024944 N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide

N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide

Cat. No.: B15024944
M. Wt: 393.5 g/mol
InChI Key: XURRICYBVLZWCL-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a tert-butyl group, a methoxy group, and a morpholine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route may include:

    Formation of the phenoxyacetamide core: This step involves the reaction of a phenol derivative with an acylating agent to form the phenoxyacetamide core.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used in studies to understand its biological activity, including its effects on cellular pathways and molecular targets.

    Industrial Chemistry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-methoxypyridin-3-amine: This compound shares the tert-butyl and methoxy groups but differs in the core structure.

    tert-Butyl 5-methoxypyridin-3-ylcarbamate: Similar in having a tert-butyl and methoxy group but with a different functional group arrangement.

    tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: Another compound with tert-butyl and methoxy groups, differing in the presence of a formyl group.

Uniqueness

N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Its morpholine ring and phenoxyacetamide core distinguish it from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H35N3O4

Molecular Weight

393.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C21H35N3O4/c1-21(2,3)23-20(25)16-28-18-7-6-17(14-19(18)26-4)15-22-8-5-9-24-10-12-27-13-11-24/h6-7,14,22H,5,8-13,15-16H2,1-4H3,(H,23,25)

InChI Key

XURRICYBVLZWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC

Origin of Product

United States

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